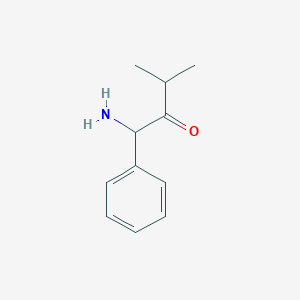![molecular formula C10H17Cl B13167954 2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
2-(3-Chloropropyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(3-chloropropyl)bicyclo[2.2.1]heptan-2-ol.
Reduction: Formation of bicyclo[2.2.1]heptane
Applications De Recherche Scientifique
2-(3-Chloropropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]heptane, 2-chloro-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane-2,3-diol
Uniqueness
2-(3-Chloropropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other norbornane derivatives, which may lack this functional group and therefore exhibit different properties and applications .
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
2-(3-chloropropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
Clé InChI |
RRVZWCUFFCQPBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)





![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)



